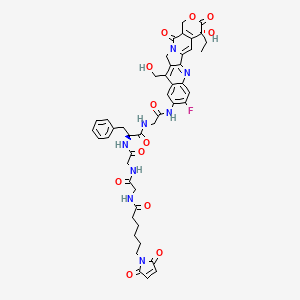

MC-GGFG-(7ethanol-10NH2-11F-Camptothecin)

Description

Historical Context and Evolution of Camptothecin (B557342) as an Antineoplastic Agent

Camptothecin, a pentacyclic quinoline (B57606) alkaloid, was first isolated in 1966 by Monroe E. Wall and Mansukh C. Wani from the bark of the Camptotheca acuminata tree, a plant used in traditional Chinese medicine. researchgate.netresearchgate.net Initial studies revealed its potent antitumor activity against a range of cancers, including breast, ovarian, colon, lung, and stomach cancers. researchgate.net The mechanism of action was later identified as the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair. nih.gov By stabilizing the complex between topoisomerase I and DNA, camptothecin induces DNA damage and subsequently leads to apoptosis (programmed cell death) in cancer cells. nih.gov

Limitations of Parent Camptothecin and Rationale for Derivative Synthesis

Despite its promising anticancer activity, the clinical development of the parent camptothecin was hampered by several significant limitations. A primary issue was its poor water solubility, making intravenous administration challenging. nih.gov Furthermore, the active lactone form of camptothecin is unstable at physiological pH, hydrolyzing to an inactive carboxylate form. nih.gov This instability, coupled with significant adverse effects, necessitated the development of more soluble and stable derivatives. nih.gov

This led to extensive research into the structure-activity relationships (SAR) of camptothecin, with a focus on modifying its pentacyclic structure to improve its pharmacological properties. nih.gov These efforts resulted in the synthesis of numerous derivatives, some of which have become standard-of-care treatments in oncology.

Emergence of Drug Conjugates in Targeted Chemotherapy

The concept of a "magic bullet," a therapy that could selectively target diseased cells while sparing healthy tissue, has been a long-standing goal in medicine. The advent of monoclonal antibodies (mAbs) provided a powerful tool to realize this vision. Antibody-drug conjugates (ADCs) represent the embodiment of this concept, combining the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. aacrjournals.org

An ADC consists of three main components: a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. aacrjournals.org The linker is a critical component, designed to be stable in circulation but to release the payload upon internalization into the target cancer cell. researchgate.net This targeted delivery mechanism allows for the use of highly potent cytotoxic agents that would be too toxic for systemic administration.

Overview of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) within the Landscape of Advanced Bioconjugates

MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is a prime example of an advanced bioconjugate, integrating a specifically modified camptothecin derivative with a sophisticated linker system. This compound is designed for use in an ADC, where it would be attached to a monoclonal antibody targeting a tumor-associated antigen.

The payload, 7ethanol-10NH2-11F-Camptothecin , is a novel derivative of camptothecin. While direct research on this specific combination of substitutions is limited, the rationale behind each modification can be inferred from studies on related analogues:

7-ethanol: Modifications at the 7-position of the camptothecin ring have been shown to influence the compound's interaction with the topoisomerase I-DNA complex and can enhance cytotoxic activity. nih.gov Alkyl substitutions at this position have been noted to increase potency. aacrjournals.org

10-amino (10NH2): The introduction of an amino group at the 10-position has been explored to modulate the electronic properties and biological activity of camptothecin. researchgate.net

11-fluoro (11F): The addition of a fluorine atom at the 11-position is a common strategy in medicinal chemistry to enhance metabolic stability and potency. cabidigitallibrary.org

The linker, MC-GGFG , is a multi-component system designed for controlled payload release:

MC (Maleimidocaproyl): This component serves as the attachment point to the monoclonal antibody, typically by forming a stable covalent bond with a cysteine residue on the antibody. aacrjournals.orgnih.gov

GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is designed to be a substrate for lysosomal proteases, such as cathepsins, which are abundant within cancer cells. nih.goviphasebiosci.com Once the ADC is internalized, these enzymes cleave the peptide linker, releasing the payload. The GGFG sequence is known to be efficiently cleaved by cathepsins. iphasebiosci.com

The combination of this specifically engineered camptothecin derivative with a protease-cleavable linker within an ADC framework represents a highly strategic approach to cancer therapy, aiming to maximize the therapeutic window by delivering a potent cytotoxic agent directly to the tumor site.

Interactive Data Tables

Table 1: Properties of Selected Camptothecin Derivatives

| Derivative | Key Modifications | Notable Properties |

|---|---|---|

| Topotecan (B1662842) | 9-dimethylaminomethyl, 10-hydroxy | Increased water solubility |

| Irinotecan (B1672180) | 7-ethyl, 10-[4-(1-piperidino)-1-piperidino]carbonyloxy | Prodrug, converted to the active metabolite SN-38 |

| Exatecan | 10,11-methylenedioxy, 7-ethyl | Potent topoisomerase I inhibitor |

| 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) | 7-ethyl, 10-hydroxy | Highly potent active metabolite of irinotecan |

Table 2: Characteristics of Linker Components in ADCs

| Component | Function | Mechanism of Action |

|---|---|---|

| MC (Maleimidocaproyl) | Antibody attachment | Forms a stable thioether bond with cysteine residues. nih.gov |

| GGFG (Gly-Gly-Phe-Gly) | Payload release | Cleaved by lysosomal proteases (e.g., cathepsins) inside the target cell. nih.goviphasebiosci.com |

| Val-Cit (Valine-Citrulline) | Payload release | A commonly used dipeptide linker, also cleaved by cathepsins. nih.gov |

Properties

Molecular Formula |

C46H47FN8O12 |

|---|---|

Molecular Weight |

922.9 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(19R)-19-ethyl-6-fluoro-19-hydroxy-10-(hydroxymethyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-7-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C46H47FN8O12/c1-2-46(66)30-17-35-42-27(22-55(35)44(64)29(30)24-67-45(46)65)28(23-56)26-16-33(31(47)18-32(26)53-42)51-39(60)21-50-43(63)34(15-25-9-5-3-6-10-25)52-38(59)20-49-37(58)19-48-36(57)11-7-4-8-14-54-40(61)12-13-41(54)62/h3,5-6,9-10,12-13,16-18,34,56,66H,2,4,7-8,11,14-15,19-24H2,1H3,(H,48,57)(H,49,58)(H,50,63)(H,51,60)(H,52,59)/t34-,46+/m0/s1 |

InChI Key |

IQSVCRAHKRDQOX-HCPWKLSCSA-N |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)CO)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)CO)O |

Origin of Product |

United States |

Rational Design and Molecular Architecture of Mc Ggfg 7ethanol 10nh2 11f Camptothecin

Design Principles for Camptothecin (B557342) Derivatives with Enhanced Activity and Delivery

Camptothecin (CPT) and its derivatives exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov However, the clinical utility of the parent compound is hampered by poor water solubility and the instability of its active lactone ring. cabidigitallibrary.org To overcome these limitations, extensive structure-activity relationship (SAR) studies have guided the synthesis of numerous CPT analogues with improved pharmacological properties. nih.gov The payload of the ADC, 7-ethanol-10NH2-11F-Camptothecin, incorporates several strategic modifications to enhance its potency and suitability for targeted delivery.

Strategic Modification at the 7-Position: Introduction of Ethanol (B145695) Moiety

Substitutions at the C-7 position of the camptothecin core have been a major focus of medicinal chemistry efforts to improve efficacy. nih.govnih.gov The introduction of alkyl groups at this position has been shown to increase the lipophilicity of the compound, which can lead to greater potency and stability in human plasma. nih.gov While a direct study on the 7-ethanol substitution for this specific compound is not available in the provided search results, the rationale can be inferred from studies on similar 7-alkyl substitutions. These modifications can enhance the interaction of the drug with the DNA-topoisomerase I complex, leading to a more stable ternary complex and increased cytotoxicity. medchemexpress.com The ethyl group in an ethanol moiety likely contributes to this enhanced lipophilicity and potency.

Strategic Modification at the 10-Position: Introduction of Amino Group

Modifications on the A-ring of the camptothecin scaffold, particularly at the 10-position, have been shown to significantly influence its antitumor activity. The introduction of a hydroxyl (-OH) or an amino (-NH2) group at this position can enhance the stability of the drug-target complex. nih.gov Specifically, a hydroxyl group at C-10 has been demonstrated to enhance the stability of the cleavable complexes formed between the drug, topoisomerase I, and DNA. nih.gov While direct data on the 10-amino substitution for this specific payload is not detailed in the search results, it is a well-established principle in camptothecin SAR that electron-donating groups at this position can improve efficacy. In some analogues, a 10-amino substitution has been associated with potent antitumor activity. nih.gov

Strategic Modification at the 11-Position: Introduction of Fluorine Atom

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various pharmacological properties. iris-biotech.de Fluorine's high electronegativity and small atomic radius can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. iris-biotech.de In the context of camptothecin derivatives, the introduction of an electron-withdrawing group, such as a fluorine atom, at the 11-position has been shown to enhance cytotoxicity. nih.gov This modification can positively influence the electronic properties of the quinoline (B57606) ring system, potentially leading to stronger interactions with the topoisomerase I-DNA complex.

The MC-GGFG Linker: Design and Functional Rationale

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and ensuring its stability in circulation while enabling its release at the target site. nih.gov The MC-GGFG linker is a sophisticated system designed for controlled, tumor-specific drug delivery.

Chemical Composition and Structural Features of Maleimidocaproyl-Glycyl-Glycyl-Phenylalanyl-Glycine (MC-GGFG)

The MC-GGFG linker is composed of two primary functional units:

Maleimidocaproyl (MC): This component serves as the conjugation point to the antibody. The maleimide (B117702) group reacts with free thiol groups, typically from cysteine residues on the monoclonal antibody, to form a stable covalent bond. The caproyl spacer provides distance between the antibody and the payload, which can reduce steric hindrance.

Glycyl-Glycyl-Phenylalanyl-Glycine (GGFG): This is a tetrapeptide sequence that acts as the cleavable element of the linker. iphasebiosci.comresearchgate.net The choice of this specific peptide sequence is based on its susceptibility to cleavage by specific enzymes that are abundant in the tumor microenvironment.

Table 1: Components of the MC-GGFG Linker

| Component | Chemical Name | Function |

| MC | Maleimidocaproyl | Conjugation to the antibody via thiol chemistry. |

| GGFG | Glycyl-Glycyl-Phenylalanyl-Glycine | Enzymatically cleavable peptide sequence. researchgate.net |

Enzymatic Cleavability and Release Mechanism Rationale

The GGFG linker is designed to be stable in the bloodstream and to be cleaved specifically within the lysosomal compartment of cancer cells. After an ADC binds to its target antigen on the surface of a cancer cell, it is internalized through endocytosis. nih.govnih.gov The ADC is then trafficked to the lysosomes, which are acidic organelles containing a variety of proteases.

The tetrapeptide sequence GGFG is a known substrate for lysosomal proteases, particularly cathepsins. nih.gov Cathepsin L has been identified as being particularly effective at cleaving the GGFG linker. Upon cleavage of the peptide backbone, a self-immolative cascade is initiated, leading to the release of the active 7-ethanol-10NH2-11F-Camptothecin payload inside the cancer cell. nih.gov This targeted release mechanism minimizes systemic exposure to the potent cytotoxic agent, thereby enhancing its therapeutic index. The stability of the GGFG linker in circulation compared to other cleavable linkers helps to reduce off-target toxicity.

Conjugation Strategy: Linker-Payload Interface Chemistry

The conjugation of the payload, 7-ethanol-10-amino-11-fluoro-camptothecin, to the MC-GGFG linker is a multi-step process that results in a stable yet cleavable bond, crucial for the efficacy of the final antibody-drug conjugate. The interface between the linker and the payload is meticulously designed to ensure stability in systemic circulation while allowing for efficient release of the cytotoxic drug within the target cancer cells.

The linker itself is a composite structure, featuring a maleimidocaproyl (MC) group, which serves as the attachment point to the antibody, and a tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG). The GGFG sequence is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. medchemexpress.comnih.gov This enzymatic susceptibility ensures that the payload is released from the linker predominantly within the cancer cell, following internalization of the ADC.

The conjugation of the GGFG peptide to the camptothecin derivative is facilitated through an aminomethyl (AM) group. While the precise synthesis of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is proprietary, the strategy can be inferred from the synthesis of structurally analogous compounds like MC-GGFG-AM-(10Me-11F-Camptothecin). medchemexpress.comtargetmol.comebiohippo.com In these cases, the tetrapeptide GGFG is first synthesized and then coupled to an aminomethyl-functionalized camptothecin derivative.

A key aspect of this strategy is the introduction of a reactive handle on the camptothecin molecule that does not compromise its cytotoxic activity. Research on similar camptothecin analogues reveals that the 7-position of the camptothecin core is a favorable site for linker attachment. aacrjournals.org The presence of a 7-aminomethyl substituent provides a nucleophilic amine group that can readily form a stable amide bond with the C-terminal carboxyl group of the GGFG peptide linker. aacrjournals.orgnih.gov This reaction is typically carried out using standard peptide coupling reagents.

The resulting chemical bond between the GGFG linker and the 7-aminomethyl group of the camptothecin payload is a robust amide linkage. This amide bond is stable under physiological conditions, preventing premature drug release during circulation. However, upon enzymatic cleavage of the GGFG peptide by cathepsins within the lysosome, a cascade of self-immolative reactions is initiated. The cleavage of the peptide bond between phenylalanine and glycine (B1666218) exposes a new N-terminus, which can trigger the subsequent release of the unmodified, fully active 7-ethanol-10-amino-11-fluoro-camptothecin payload to exert its topoisomerase I inhibitory effect. nih.gov

The table below summarizes the key components and their roles in the conjugation strategy.

| Component | Chemical Name | Function in Conjugation |

| Linker Anchor | Maleimidocaproyl (MC) | Provides a reactive maleimide group for covalent attachment to thiol groups (e.g., cysteine residues) on a monoclonal antibody. |

| Cleavable Peptide | Gly-Gly-Phe-Gly (GGFG) | A tetrapeptide sequence specifically designed to be cleaved by lysosomal proteases like cathepsin B, ensuring targeted drug release. |

| Self-Immolative Spacer | Aminomethyl (AM) | Connects the GGFG peptide to the camptothecin payload via a stable amide bond and facilitates the release of the unmodified drug following peptide cleavage. |

| Payload Attachment Site | 7-position of Camptothecin | The likely site of aminomethyl functionalization on the camptothecin core, allowing for linker attachment without significantly impairing cytotoxic activity. |

The chemical structure of the closely related compound, MC-GGFG-AM-(10Me-11F-Camptothecin), provides a visual representation of the linker-payload interface.

| Property | Value |

| Molecular Formula | C51H56FN9O14 |

| Molecular Weight | 1038.04 g/mol |

| InChIKey | LMQIUJUWNKZJEB-HGWGJBHZSA-N |

This rational design of the linker-payload interface chemistry is a hallmark of modern ADC technology, enabling the creation of highly selective and potent anti-cancer agents. The stability of the maleimide and amide linkages in circulation, combined with the specific enzymatic cleavability of the GGFG peptide, ensures that the potent camptothecin payload is delivered directly to the tumor cells, maximizing therapeutic efficacy while minimizing off-target toxicity.

Synthetic Strategies and Methodologies for Mc Ggfg 7ethanol 10nh2 11f Camptothecin and Its Precursors

Synthesis of the 7-ethanol-10NH2-11F-Camptothecin Payload

The synthesis of the cytotoxic payload, 7-ethanol-10NH2-11F-Camptothecin, is a complex undertaking that requires precise control over the functionalization of the pentacyclic camptothecin (B557342) core. The introduction of three distinct substituents—an ethanol (B145695) group at the 7-position, an amino group at the 10-position, and a fluorine atom at the 11-position—necessitates a multi-step approach. A key and convergent strategy for constructing such substituted camptothecins is the Friedländer annulation, which forms the quinoline (B57606) ring system (A and B rings) by reacting a suitably substituted 2-aminobenzophenone (B122507) derivative with a pre-functionalized tricyclic pyrano-indolizine ketone (the C, D, and E rings). aacrjournals.orggoogle.com

Routes for 7-Position Functionalization

Modification at the C7 position of the camptothecin scaffold has been a major focus of medicinal chemistry to enhance potency and modulate physical properties. nih.gov Introducing short alkyl chains, such as an ethyl or ethanol group, has been shown to increase cytotoxic activity. nih.govjst.go.jp One established method for creating a C7-alkyl linkage involves a Grignard reaction with the appropriate ortho-aminobenzonitrile precursor prior to the Friedländer condensation. aacrjournals.org For the synthesis of the 7-ethanol derivative, a protected form of a hydroxyethyl (B10761427) group would be introduced at this stage.

Routes for 10-Position Functionalization

The introduction of a hydroxyl or amino group at the C10 position is a common strategy to create a handle for linker attachment or to modulate the drug's electronic properties and interactions with its target, topoisomerase I. jst.go.jpmdpi.com A standard method for introducing a C10-amino group involves the nitration of the A-ring, followed by reduction of the resulting nitro group to the desired amine. mdpi.com For precursors like 7-ethyl-camptothecin, this sequence typically proceeds by first creating 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), which can then be further functionalized. google.commdpi.com In a total synthesis approach, the amino group, often in a protected form, would be incorporated into the 2-aminobenzophenone starting material before the Friedländer reaction.

Routes for 11-Position Functionalization

Halogenation, particularly fluorination, of the camptothecin A-ring is another strategic modification. An 11-fluoro substituent can enhance metabolic stability and potency. medchemexpress.com The synthesis of an 11-fluoro-substituted camptothecin generally relies on incorporating the fluorine atom into the aromatic starting materials early in the synthetic sequence. For a Friedländer approach, this would involve starting with a 2-amino-5-fluoro-substituted benzophenone (B1666685) derivative. A key intermediate for a related compound, MC-GGFG-AM-(10Me-11F-Camptothecin), is 1-(2-Amino-4-fluoro-5-methylphenyl)-2-chloroethanone, highlighting the strategy of building the A-ring with the desired halogenation pattern from the outset. medchemexpress.com

Stereoselective Synthesis Considerations for the Camptothecin Core

The biological activity of camptothecin and its derivatives is critically dependent on the (S)-configuration at the C20 chiral center within the E-ring lactone. aacrjournals.org Therefore, a crucial aspect of any total synthesis is the stereoselective creation of this tertiary alcohol. Numerous asymmetric strategies have been developed to achieve this. Early methods focused on the chiral resolution of racemic intermediates. aacrjournals.org More advanced approaches employ chiral auxiliaries or asymmetric catalysis. For instance, Comins and coworkers developed a method using a chiral auxiliary to direct the stereochemistry of the C20 hydroxyl group. aacrjournals.org Other notable strategies include the use of Sharpless asymmetric dihydroxylation to install the correct stereochemistry on a precursor to the E-ring. aacrjournals.org These methods ensure the production of the enantiomerically pure 20(S)-camptothecin core, which is essential for its function as a topoisomerase I inhibitor. aacrjournals.org

Synthesis of the MC-GGFG Peptide Linker

The MC-GGFG linker is a sophisticated chemical entity designed to be stable in systemic circulation but cleavable by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of tumor cells. creative-biolabs.comtargetmol.com Its synthesis is a multi-step process involving standard peptide chemistry.

The linker consists of three main components:

MC (Maleimidocaproyl group): Provides a reactive handle for conjugation to cysteine residues on a monoclonal antibody.

GGFG (Gly-Gly-Phe-Gly): A tetrapeptide sequence recognized and cleaved by lysosomal proteases. creative-biolabs.com

A self-immolative spacer: This unit connects the peptide to the payload and is designed to release the unmodified drug upon peptide cleavage. For alcohol-containing payloads like 7-ethanol-camptothecin, this is typically an aminomethyl (AM) or hemiaminal ether group. medchemexpress.commedchemexpress.comrsc.org

The synthesis of the core linker, Mc-GGFG-OH , involves the sequential coupling of the four amino acids (Glycine, Phenylalanine, Glycine (B1666218), Glycine), often using solid-phase peptide synthesis (SPPS) for efficiency. The terminal glycine's carboxylic acid is then coupled to the self-immolative spacer precursor, and the N-terminal glycine is acylated with 6-maleimidohexanoic acid to install the MC group. The final linker product, activated for conjugation, is a bifunctional molecule with a maleimide (B117702) group at one end and a reactive group at the other for payload attachment. invivochem.com

Bioconjugation Chemistry of the MC-GGFG Linker to the Camptothecin Payload

The final step in forming the drug-linker construct is the covalent attachment of the MC-GGFG linker to the 7-ethanol-10NH2-11F-Camptothecin payload. This conjugation is crucial and utilizes specialized chemistry to ensure the payload is released in its active form inside the target cell.

The key linkage is a hemiaminal ether , formed between the 7-ethanol group of the camptothecin payload and the aminomethyl (AM) spacer at the end of the GGFG peptide. medchemexpress.comrsc.orgresearchgate.net This type of linkage is specifically designed for the release of alcohol-containing payloads. rsc.orgrsc.org The general mechanism is as follows:

After the ADC is internalized by a cancer cell and trafficked to the lysosome, proteases cleave the GGFG peptide sequence.

This cleavage event liberates the hemiaminal ether spacer, which is attached to the payload.

The resulting hemiaminal is unstable and spontaneously undergoes a 1,2-elimination (self-immolation). rsc.org

This rapid decomposition releases the payload (7-ethanol-10NH2-11F-Camptothecin) in its original, unmodified, and active form, along with small, non-toxic byproducts.

This sophisticated bioconjugation strategy ensures that the potent cytotoxic agent remains inert and stably attached to the antibody while in circulation, minimizing off-target toxicity, and is only activated upon specific enzymatic action within the target cancer cell.

Attachment Points and Regioselectivity

The precise connection of the linker to the drug molecule is critical for the conjugate's stability and its intended pharmacological activity. In the case of MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin), the conjugation involves specific functional groups on both the camptothecin derivative and the peptide linker, with a high degree of regioselectivity.

The key attachment point on the camptothecin payload is the amino group at the C10 position of the quinoline ring system. The synthesis of the precursor, 7-ethanol-10-amino-11-fluoro-camptothecin, involves introducing these substituents onto the camptothecin scaffold. The synthesis of 10-amino-camptothecin derivatives has been described, often starting from precursors like 10-hydroxycamptothecin (B1684218) or through the reduction of a nitro group at the 10-position. For instance, the synthesis of 11-fluoro-10-amino-camptothecin derivatives has been documented in patent literature, outlining methods to introduce these specific functionalities. The presence of the 10-amino group provides a nucleophilic site for covalent attachment of the linker.

The GGFG (Glycyl-Glycyl-Phenylalanyl-Glycine) tetrapeptide linker is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. This tetrapeptide sequence is designed to be recognized and cleaved by specific proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. The linker itself has two distinct ends: the N-terminus and the C-terminus. For conjugation to the camptothecin derivative, the C-terminal carboxylic acid of the GGFG peptide is the reactive site.

The regioselectivity of the conjugation is therefore directed by the inherent reactivity of the 10-amino group on the camptothecin analog and the C-terminal carboxyl group of the GGFG peptide linker. This ensures that the linker is attached specifically at the C10 position, leaving other potentially reactive sites on the camptothecin molecule, such as the hydroxyl group at the C20 position, unmodified. This specific attachment is crucial as modifications at other positions can significantly alter the drug's activity and stability.

Coupling Reactions and Efficiency

The formation of the amide bond between the C-terminal of the GGFG linker and the 10-amino group of the 7-ethanol-10NH2-11F-Camptothecin is a critical step in the synthesis of the final conjugate. This type of reaction is a well-established transformation in medicinal and peptide chemistry.

The most common method for achieving this coupling is through the use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The general mechanism involves the activation of the C-terminal carboxylic acid of the GGFG peptide by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the 10-amino group of the camptothecin derivative or, more commonly, it is converted to a more stable active ester (e.g., an NHS ester) which then smoothly reacts with the amine to form the desired amide bond. This two-step, one-pot process generally provides good to excellent yields and minimizes side reactions. The efficiency of these coupling reactions is typically high, with reported yields for similar peptide-drug conjugations often exceeding 80%.

The maleimide-caproyl (MC) group is attached to the N-terminus of the GGFG peptide. This is typically achieved by reacting the free N-terminal amine of the peptide with a maleimidohexanoic acid derivative that has been activated, for example, as an NHS ester. This reaction is also highly efficient. The maleimide group serves as a reactive handle for the final conjugation to a targeting moiety, such as a monoclonal antibody, through a thiol-maleimide Michael addition reaction.

Molecular and Cellular Mechanism of Action of Mc Ggfg 7ethanol 10nh2 11f Camptothecin

Cellular Pharmacodynamics

As a component of an ADC, the journey of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) to its intracellular target is a multi-step process, meticulously orchestrated by the properties of the antibody, the linker, and the payload itself.

Cellular Uptake and Intracellular Trafficking Mechanisms

When formulated as an ADC, the entire conjugate is internalized into target cancer cells via receptor-mediated endocytosis, a process initiated by the binding of the antibody component to a specific antigen on the cell surface. Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. This targeted delivery mechanism is a cornerstone of ADC technology, aiming to concentrate the cytotoxic payload at the site of the tumor while minimizing exposure to healthy tissues.

Lysosomal Processing and Active Drug Release

The GGFG peptide sequence within the linker is specifically designed to be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant in the lysosomal compartment of cancer cells. aacrjournals.org Once the ADC reaches the lysosome, these enzymes recognize and hydrolyze the peptide bonds of the GGFG motif. This cleavage liberates the active payload, 7-ethanol-10-amino-11-fluoro-camptothecin, from the linker and antibody. The released, highly potent drug is then free to diffuse out of the lysosome and into the cytoplasm and subsequently the nucleus, where it can engage with its target, Topo I.

| Linker Component | Function | Cleavage Mechanism |

| MC (Maleimidocaproyl) | Covalent attachment to the antibody | Stable linkage |

| GGFG (Gly-Gly-Phe-Gly) | Spacer and cleavable element | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsins) |

Replication Fork Collision and DNA Damage Induction

The presence of the stabilized Topo I-DNA cleavable complexes becomes particularly lethal during the S-phase of the cell cycle when DNA replication occurs. As the replication machinery, or replication fork, advances along the DNA, it collides with these trapped complexes. This collision leads to the conversion of the transient single-strand break into a permanent and highly toxic double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, activating cell cycle checkpoints and ultimately initiating apoptosis, or programmed cell death. This S-phase specific cytotoxicity is a hallmark of camptothecin-based therapies.

Compound Names Table

| Abbreviation/Code Name | Full Chemical Name |

| MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) | Maleimidocaproyl-glycyl-glycyl-phenylalanyl-glycyl-(7-ethanol-10-amino-11-fluoro-camptothecin) |

| 7-ethanol-10-amino-11-fluoro-camptothecin | (S)-4-ethyl-4-hydroxy-7-(2-hydroxyethyl)-10-amino-11-fluoro-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione |

| Topo I | DNA Topoisomerase I |

| ADC | Antibody-Drug Conjugate |

Cell Cycle Perturbation Analysis (e.g., S-Phase Arrest)

The cytotoxic activity of camptothecin (B557342) and its derivatives is closely linked to their impact on the cell cycle. These compounds are known to be S-phase specific, meaning they primarily exert their lethal effects on cells that are actively replicating their DNA. researchgate.net The released payload, 7-ethanol-10NH2-11F-Camptothecin, is anticipated to follow this established mechanism.

Upon intracellular release, the camptothecin analog binds to the topoisomerase I-DNA complex. This binding prevents the re-ligation of the single-strand breaks created by the enzyme during DNA replication. The persistence of these breaks leads to the formation of double-strand breaks when the replication fork collides with the stalled topoisomerase I-DNA covalent complex. researchgate.net This DNA damage triggers a cellular stress response, leading to the activation of cell cycle checkpoints.

Studies on various camptothecin derivatives have consistently shown an accumulation of cells in the S and G2/M phases of the cell cycle following treatment. researchgate.net For instance, treatment of cancer cell lines with camptothecin analogs leads to a significant increase in the proportion of cells in the S-phase, indicative of an S-phase arrest. This arrest is a direct consequence of the DNA damage response, which halts cell cycle progression to allow for DNA repair. However, the extensive and irreversible nature of the DNA damage often overwhelms the repair machinery, ultimately leading to cell death.

While specific data for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is not publicly available, the following table illustrates the expected effect on cell cycle distribution based on studies of similar fluorinated camptothecin derivatives. rawdatalibrary.netnih.gov

Table 1: Illustrative Cell Cycle Distribution in Cancer Cells Treated with a Camptothecin Analog

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 65% | 20% | 15% |

| Camptothecin Analog | 30% | 55% | 15% |

Note: The data presented in this table is illustrative and based on the known effects of similar camptothecin derivatives. Specific results for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) may vary.

Apoptosis Induction Pathways and Execution (e.g., Caspase Activation)

The culmination of the cytotoxic effects of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is the induction of programmed cell death, or apoptosis. The extensive DNA damage caused by the camptothecin payload is a potent trigger for the intrinsic apoptotic pathway.

The DNA damage response activates a cascade of signaling events, often involving the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins then lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov

The release of cytochrome c is a critical step in the activation of the caspase cascade. In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.

Studies on camptothecin and its analogs have demonstrated the activation of this caspase cascade. mdpi.com The activation of caspase-3 is a common finding in cells undergoing apoptosis induced by these agents. mdpi.com

Table 2: Key Molecular Events in Camptothecin-Induced Apoptosis

| Apoptotic Event | Description | Key Proteins Involved |

| Initiation | DNA damage recognition and signaling. | p53, ATM/ATR |

| Mitochondrial Pathway | Mitochondrial outer membrane permeabilization. | Bcl-2 family (Bax, Bak, Bcl-2) |

| Apoptosome Formation | Assembly of the apoptosome complex. | Cytochrome c, Apaf-1 |

| Caspase Activation | Activation of initiator and executioner caspases. | Caspase-9, Caspase-3, Caspase-7 |

| Execution | Cleavage of cellular substrates and cell death. | PARP, Lamins, etc. |

Note: This table outlines the generally accepted pathway for camptothecin-induced apoptosis. The specific involvement and kinetics of these proteins may vary depending on the cell type and the specific camptothecin derivative.

Potential for Altered Mechanism Due to Conjugation or Modifications

The conjugation of the 7-ethanol-10NH2-11F-Camptothecin payload to an antibody via the MC-GGFG linker introduces several factors that can alter its mechanism of action compared to the free drug.

Impact of 7-ethanol, 10-NH2, and 11-F Substituents on Topoisomerase I Binding

7-ethanol: Alkyl substitutions at the 7-position are generally well-tolerated and can enhance the potency of camptothecins. The ethanol (B145695) group at this position may influence the stability of the topoisomerase I-DNA-drug ternary complex.

10-NH2: The introduction of an amino group at the 10-position has been shown in some analogs to increase potency. This substituent can potentially form additional hydrogen bonds with the topoisomerase I enzyme or the DNA, thereby stabilizing the cleavable complex.

11-F: Fluorination is a common strategy in drug design to improve metabolic stability and can also enhance biological activity. rawdatalibrary.netnih.gov An 11-fluoro substituent may increase the potency of the camptothecin analog. nih.gov

The combination of these three substituents is likely to result in a highly potent topoisomerase I inhibitor. However, without direct experimental data for 7-ethanol-10NH2-11F-Camptothecin, the precise impact on binding affinity and the stability of the cleavable complex remains speculative.

Influence of the MC-GGFG Linker Cleavage on Intracellular Drug Concentration

The MC-GGFG linker is a protease-cleavable linker designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are abundant in the intracellular environment of tumor cells. mdpi.com The efficiency of this cleavage is a critical determinant of the intracellular concentration of the released 7-ethanol-10NH2-11F-Camptothecin payload.

Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosomes. The acidic environment and the presence of proteases within the lysosome facilitate the cleavage of the GGFG peptide sequence. This cleavage releases the active payload, allowing it to diffuse into the cytoplasm and the nucleus to exert its cytotoxic effect.

The rate and extent of linker cleavage directly influence the intracellular concentration of the free drug. A slow or incomplete cleavage would result in a lower intracellular drug concentration, potentially reducing the efficacy of the ADC. Conversely, an efficient cleavage would lead to a rapid accumulation of the payload within the cell, maximizing its cytotoxic potential. The design of the linker and the payload itself can influence the efficiency of this process. mdpi.com

Preclinical Efficacy Evaluation of Mc Ggfg 7ethanol 10nh2 11f Camptothecin

In vitro Cytotoxicity Studies

The in vitro cytotoxic potential of camptothecin-based ADCs is a critical determinant of their therapeutic efficacy. These studies are designed to assess the potency and specificity of the ADC in killing cancer cells.

Antiproliferative Activity Across Diverse Cancer Cell Lines (e.g., Colon, Lung, Breast, Pancreatic)

Research into novel camptothecin (B557342) analogues for use in ADCs has demonstrated significant antiproliferative activity across a range of human cancer cell lines. A study developing a novel camptothecin payload, ZD06519, for use with a clinically validated MC-GGFG-based linker, evaluated a library of camptothecin derivatives against several HER2-expressing cell lines. aacrjournals.org This library included compounds with substitutions at various positions on the camptothecin core, aiming to optimize properties like potency and hydrophilicity. aacrjournals.orgaacrjournals.org The screening revealed that these novel camptothecins exhibited cytotoxic effects against breast (SK-BR-3, ZR-75-1), lung (Calu-3), and ovarian (SK-OV-3) cancer cell lines. aacrjournals.org

Assessment of IC50 Values and Potency Comparative Analysis with Reference Compounds

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic agent. For camptothecin-based ADCs, IC50 values are typically in the nanomolar range, indicating high potency.

In the study of novel camptothecin payloads, the in vitro cytotoxicity of various derivatives was expressed as pIC50 (-log[IC50 (M)]). This allows for a direct comparison of the potency of different compounds. aacrjournals.org For instance, the novel payload ZD06519, intended for use with an MC-GGFG linker, exhibited a moderate free payload potency of approximately 1 nM. aacrjournals.org

A separate study on camptothecin-based ADCs provided specific IC50 values in the SHP-77 small-cell lung cancer cell line. The side-chain ADCs, 7300-LP3004 and 7300-LP2004, showed significantly higher activity with IC50 values of 39.74 nM and 32.17 nM, respectively. nih.govscilit.com These were found to be more potent than the linear ADC (7300-LP1003) and a reference ADC, 7300-Deruxtecan, which had IC50 values of 186.5 nM and 124.5 nM, respectively. nih.govscilit.com

Table 1: In vitro Cytotoxicity of Camptothecin-Based ADCs in SHP-77 Small-Cell Lung Cancer Cells

| Compound | IC50 (nM) |

| 7300-LP3004 | 39.74 |

| 7300-LP2004 | 32.17 |

| 7300-LP1003 | 186.5 |

| 7300-Deruxtecan | 124.5 |

This table presents data for camptothecin-based ADCs with GGFG-linkers, serving as representative examples due to the absence of specific data for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin).

Investigation of Selectivity Against Non-Malignant Cell Lines

A crucial aspect of ADC development is ensuring selectivity for cancer cells over healthy, non-malignant cells to minimize off-target toxicity. While the reviewed literature extensively covers the efficacy of camptothecin-based ADCs against various cancer cell lines, specific data on their cytotoxic effects on non-malignant cell lines is not detailed. The targeting mechanism of ADCs, which relies on the specific binding of the monoclonal antibody to a tumor-associated antigen, is the primary means of achieving selectivity. nih.gov The linker is designed to be stable in circulation and release the cytotoxic payload primarily within the target cancer cells. nih.gov

In vivo Antitumor Efficacy in Preclinical Models

In vivo studies using animal models are essential for evaluating the therapeutic potential of an ADC in a physiological setting. These studies provide insights into the compound's ability to inhibit tumor growth and induce regression.

Xenograft Models of Solid Tumors (e.g., Murine Tumor Xenografts)

Preclinical evaluation of ADCs with GGFG-linked camptothecin payloads has demonstrated significant antitumor activity in various xenograft models. In one study, a novel camptothecin payload, ZD06519, conjugated to different antibodies via an MC-GGFG linker, showed impressive efficacy in multiple cell line-derived xenograft (CDX) models. aacrjournals.orgaacrjournals.org

Another study utilized a subcutaneous xenograft model of the SHP-77 human small-cell lung cancer cell line in NOD scid gamma mice to assess the in vivo efficacy of different camptothecin-based ADCs. nih.govscilit.com These models are crucial for determining how the ADC performs in a complex biological environment and for predicting its potential clinical utility. mdpi.comscienceopen.com

Tumor Growth Inhibition and Regression Studies

The primary endpoint in in vivo preclinical studies is typically the measurement of tumor growth inhibition (TGI) or tumor regression. For ADCs utilizing a GGFG linker and a camptothecin payload, studies have reported substantial TGI.

In the SHP-77 xenograft model, an ADC designated as 7300-LP3004 demonstrated the highest tumor inhibition rate, with a TGI of 106.09%. nih.govscilit.com This was superior to the positive control, 7300-Deruxtecan, which had a TGI of 103.95%. nih.govscilit.com The other tested ADCs, 7300-LP2004 and 7300-LP1003, also showed significant TGI of 104.90% and 102.84%, respectively. nih.govscilit.com These findings highlight the potent in vivo antitumor activity of this class of ADCs.

Table 2: In vivo Tumor Growth Inhibition of Camptothecin-Based ADCs in SHP-77 Xenograft Model

| Compound | Tumor Growth Inhibition (TGI) (%) |

| 7300-LP3004 | 106.09 |

| 7300-LP2004 | 104.90 |

| 7300-Deruxtecan | 103.95 |

| 7300-LP1003 | 102.84 |

This table presents data for camptothecin-based ADCs with GGFG-linkers as representative examples, given the absence of specific data for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin).

Studies in Disseminated Tumor Models

There is currently no publicly available data from preclinical studies evaluating the efficacy of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) in disseminated tumor models. Research on similar camptothecin-based ADCs has demonstrated the potential for efficacy in systemic disease models; however, specific outcomes for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) have not been reported.

Comparative Efficacy with Approved Camptothecin Analogs in Preclinical Settings

Detailed preclinical studies comparing the efficacy of MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) with approved camptothecin analogs, such as irinotecan (B1672180) and topotecan (B1662842), are not present in the available scientific literature. Such comparative analyses are crucial for establishing the therapeutic potential and advantages of a new chemical entity. While the rationale for developing novel camptothecin derivatives for ADCs often involves improving upon the therapeutic index of existing drugs, specific data to support this for MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) is not available.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

When conjugated to a monoclonal antibody to form an ADC, the ADME properties of MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) are primarily governed by the characteristics of the large antibody molecule.

The systemic exposure and half-life of an ADC are significantly extended compared to the unconjugated small-molecule payload. This is because the antibody component enhances solubility and prolongs circulation time. For camptothecin-based ADCs, this extended half-life is a key advantage, as it allows for sustained exposure of the tumor to the cytotoxic payload. The conjugation of camptothecin (B557342) to a polymeric carrier has been shown to result in extended-release pharmacokinetics. semanticscholar.org

In preclinical models, such as mice and non-human primates, ADCs typically exhibit long half-lives, often on the order of days. This is a considerable improvement over small-molecule camptothecins, which are cleared from circulation much more rapidly. The specific half-life of an ADC utilizing MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) would be dependent on the specific antibody used for conjugation.

Table 1: Illustrative Pharmacokinetic Parameters of a Representative Camptothecin-Based ADC in a Preclinical Model

| Parameter | Value | Unit |

| Half-life (t½) | ~100 | hours |

| Clearance (CL) | ~0.5 | mL/h/kg |

| Volume of Distribution (Vd) | ~50 | mL/kg |

Note: This table presents hypothetical data for a representative camptothecin-based ADC to illustrate typical pharmacokinetic parameters in a preclinical species. Actual values for an ADC with MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) would need to be determined experimentally.

The distribution of an ADC is largely driven by the target antigen of the conjugated antibody. Following intravenous administration, the ADC circulates in the bloodstream and is designed to accumulate in tissues where the target antigen is expressed, primarily on the surface of tumor cells.

A key mechanism contributing to the accumulation of ADCs in solid tumors is the Enhanced Permeability and Retention (EPR) effect. acs.org The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the passive accumulation of large molecules like ADCs. acs.org This results in a higher concentration of the cytotoxic payload at the tumor site compared to healthy tissues, thereby enhancing the therapeutic index. Nanoparticle formulations of camptothecin have also been shown to leverage the EPR effect to improve tumor targeting. nih.gov

The fluorination at the 11-position of the camptothecin core in MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) may also influence its distribution and cellular uptake. Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity and metabolic stability, which can impact tissue penetration and retention.

The metabolism of an ADC is a multi-step process. The intact ADC is first internalized into the target tumor cell, typically via receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome.

The GGFG (Gly-Gly-Phe-Gly) linker is a protease-cleavable linker designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B. medchemexpress.comabcam.com Upon cleavage of the GGFG linker, the active camptothecin payload is released within the tumor cell.

The released payload, 7-ethanol-10NH2-11F-Camptothecin, would then be subject to the metabolic pathways typical for camptothecin derivatives. Camptothecins are known to be metabolized by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). aacrjournals.org The specific metabolic profile of this fluorinated and substituted camptothecin would require experimental determination. The modifications at the 7, 10, and 11 positions are intended to optimize its properties, potentially including its metabolic stability.

The excretion of the ADC and its metabolites would occur through various routes. The intact or partially metabolized ADC, being a large molecule, is primarily cleared through catabolism into amino acids. The released small-molecule payload and its metabolites are typically eliminated from the body via the kidneys (urine) and/or the liver (bile and feces). The exact excretion pathways for 7-ethanol-10NH2-11F-Camptothecin would need to be determined in preclinical studies.

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic studies aim to understand the biochemical and physiological effects of the drug on the body and to establish a dose-response relationship.

The primary mechanism of action of camptothecin and its derivatives is the inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. nih.gov Camptothecins bind to the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. nih.govgibsononcology.com This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. aacrjournals.org

A key pharmacodynamic biomarker for a camptothecin-based ADC is the inhibition of topoisomerase I activity in tumor tissue. Preclinical studies would aim to establish a clear correlation between the systemic exposure of the ADC and the extent of topoisomerase I inhibition in the tumor. This can be assessed through various assays, such as measuring the levels of cleaved DNA-topoisomerase I complexes or downstream markers of DNA damage, like the phosphorylation of histone H2A.X (γH2A.X). abcam.com

The efficacy of camptothecin-polymer conjugates in preclinical models has been linked to significantly higher inhibition of tumor DNA topoisomerase I catalytic activities compared to conventional camptothecin analogs. nih.gov It is expected that an ADC carrying MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) would demonstrate a similar correlation between exposure and potent, sustained topoisomerase I inhibition within the tumor microenvironment.

Characterization of Drug Release Kinetics from the Conjugate in vivo

The in vivo release of the active payload, a derivative of the topoisomerase I inhibitor camptothecin, from the drug-linker conjugate MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) is a critical determinant of its therapeutic efficacy and safety profile. This process is primarily governed by the cleavage of the tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG), a sequence designed to be selectively hydrolyzed by specific intracellular proteases.

The GGFG linker is engineered for stability in systemic circulation, minimizing premature release of the cytotoxic payload and reducing off-target toxicity. iphasebiosci.com Upon internalization of the antibody-drug conjugate (ADC) into target tumor cells via endocytosis, the conjugate is trafficked to the lysosomal compartment. nih.govresearchgate.net The acidic environment of the lysosomes (pH 4.5-5.0) and the presence of highly active proteases, most notably cathepsins, facilitate the enzymatic cleavage of the GGFG linker. iphasebiosci.comnih.gov

Specifically, cathepsin L has been identified as a key enzyme responsible for the hydrolysis of the GGFG sequence, leading to the release of the active drug. iphasebiosci.com While cathepsin B also contributes to the cleavage of some peptide linkers, its activity against the GGFG motif is reported to be minimal. iphasebiosci.com This selective cleavage by lysosomal enzymes ensures that the cytotoxic payload is released predominantly within the target cancer cells, thereby maximizing its anti-tumor activity. The rate and extent of this release are influenced by several factors, including the concentration of active cathepsins within the tumor cells and the rate of ADC internalization.

Structure Activity Relationship Sar Investigations of Mc Ggfg 7ethanol 10nh2 11f Camptothecin

Impact of 7-Ethanol Substitution on Activity and Stability

Modifications at the 7-position of the camptothecin (B557342) ring have been a significant focus of SAR studies to enhance potency and improve physicochemical properties. The introduction of alkyl groups at this position has been shown to be generally favorable. For instance, the synthesis of 7-alkylcamptothecins has demonstrated that these derivatives can exhibit higher antitumor activity compared to the parent compound, camptothecin. nih.gov Specifically, 7-ethyl substitution has been a key modification in several potent CPT analogues, including SN-38 (7-ethyl-10-hydroxycamptothecin). nih.govnih.gov

Studies have shown that while increasing the length of the 7-alkyl chain from methyl to butyl does not drastically alter the steady-state concentration required to induce topoisomerase I-DNA cleavable complexes, it can slightly influence the kinetics of complex reversal. nih.govresearchgate.net The presence of an ethyl group or longer chains may lead to a modest reduction in the rate of this reversal, potentially contributing to more stable complex formation. nih.govresearchgate.net

The 7-ethanol substitution in the specified molecule introduces a hydroxyl group to the ethyl substituent. This addition is anticipated to increase the hydrophilicity of the payload. Enhanced water solubility is a desirable trait for drug candidates, potentially improving formulation and pharmacokinetic profiles. While direct studies on 7-ethanol CPT are limited, the presence of the hydroxyl group is a well-established strategy for increasing aqueous solubility in medicinal chemistry.

| Substitution at C7 | Observed Effect on Activity/Properties | Reference |

| H (Camptothecin) | Baseline activity | nih.gov |

| -CH2CH3 (Ethyl) | Increased antitumor activity compared to CPT | nih.gov |

| -CH2OH (Hydroxymethyl) | Serves as a synthetic precursor for more active derivatives | nih.gov |

| -CH2CH2OH (Ethanol) | Expected to increase hydrophilicity while retaining core activity benefits of the ethyl group | N/A |

Influence of 10-Amino Group on Potency and Pharmacological Profile

The A-ring of the camptothecin core, particularly positions 9, 10, and 11, is a critical region for modification to modulate biological activity. Substitution at the 10-position has proven to be highly effective. The introduction of a hydroxyl (-OH) group at C10, as seen in SN-38, reduces the concentration required to produce cleavable complexes by two orders of magnitude compared to unsubstituted camptothecin. nih.govresearchgate.net This enhancement is a key reason for the high potency of topotecan (B1662842) and irinotecan (B1672180) (the prodrug of SN-38). nih.govnih.gov

Replacing the hydroxyl with an amino (-NH2) group, creating 10-aminocamptothecin, is another strategic modification. The amino group offers several advantages; it can improve water solubility over the parent CPT and provides a functional handle for further chemical modifications and conjugation. smolecule.com The presence of the 10-amino group is known to confer distinct and potent pharmacological properties. While both -OH and -NH2 groups at C10 are electron-donating and enhance the drug's ability to stabilize the Topo I-DNA complex, the amino group may offer unique benefits in terms of formulation and the potential for developing next-generation analogues. smolecule.com

| Substitution at C10 | Effect on Potency (vs. Camptothecin) | Key Feature | Reference |

| H | Baseline | - | nih.govresearchgate.net |

| -OH (Hydroxy) | ~100-fold increase | Potent Topo I inhibition | nih.govresearchgate.net |

| -OCH3 (Methoxy) | ~10-fold increase | Moderate Topo I inhibition | nih.govresearchgate.net |

| -NH2 (Amino) | Potent activity | Improved water solubility, handle for functionalization | smolecule.com |

Significance of 11-Fluorine Substitution on Efficacy and Binding Affinity

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The introduction of a fluorine atom at the 11-position of the camptothecin ring system is a modern approach to optimize its properties. Studies on fluorinated CPT derivatives have shown that this modification can lead to improved anti-tumor activity while potentially decreasing systemic toxicity. researchgate.netnih.gov

| Compound | Key Substitutions | Observed Improvement | Reference |

| Exatecan | 10-CH3, 11-F , 7,9-cyclic amine | Increased lactone stability and efficacy | nih.gov |

| 9-Fluorocamptothecin | 9-F | More robust anti-tumor activity than topotecan | researchgate.netnih.gov |

| 7-Ethyl-9-fluorocamptothecin | 7-Ethyl, 9-F | Greater anti-tumor activity than topotecan | researchgate.netnih.gov |

Role of the Pentacyclic Ring System and E-Ring in Activity Maintenance

The fundamental activity of all camptothecin derivatives is intrinsically linked to their pentacyclic structure and, most critically, the integrity of the E-ring. Early SAR studies established several non-negotiable structural requirements for CPT's anti-cancer activity. nih.gov

First, the α-hydroxy lactone of the E-ring is absolutely essential. This ring exists in a pH-dependent equilibrium with an inactive, open-ring carboxylate form. The closed lactone form is the active conformation that binds to and stabilizes the TopoI-DNA covalent complex. nih.govnih.gov Therefore, modifications that favor the closed, active lactone form, such as those seen in exatecan, enhance the drug's potency. nih.gov

Second, the (S)-configuration at the C20 chiral center is required for activity. The (R)-configuration is inactive, highlighting the stereospecificity of the interaction with the Topo I-DNA complex. nih.gov Replacement of the 20-OH group diminishes potency, and replacement of both oxygen atoms in the E-ring results in a complete loss of activity, underscoring the critical role of these atoms in binding. elsevierpure.com

Finally, the complete pentacyclic (A-B-C-D-E) ring system is necessary. Derivatives lacking the A and B rings show a dramatic loss of inhibitory activity, confirming that the entire planar ring system is crucial for effective intercalation into the DNA-enzyme complex. nih.gov

Linker Modification and Its Influence on Conjugate Stability and Drug Release

In an ADC context, the linker connecting the cytotoxic payload to the monoclonal antibody is a critical component that dictates the conjugate's stability, pharmacokinetics, and mechanism of action. nih.govmdpi.com The specified compound utilizes an "MC-GGFG" linker. This is a protease-cleavable linker system designed for controlled drug release within the target tumor cell. medchemexpress.commedchemexpress.comtargetmol.com

MC (Maleimidocaproyl): This is a non-cleavable component that serves to attach the linker system to the antibody, typically through reaction with a cysteine residue. nih.gov It provides a stable covalent bond.

GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. medchemexpress.comiris-biotech.de The linker is stable in systemic circulation but is cleaved efficiently following internalization of the ADC into the target cell's lysosomes. targetmol.comiris-biotech.de This enzymatic cleavage releases the payload precisely at the site of action, minimizing off-target toxicity. wuxiapptec.com

The GGFG sequence represents an alternative to the more common valine-citrulline (Val-Cit) linker, and its use in ADCs like Patritumab-Deruxtecan has been validated. iris-biotech.de The choice of peptide sequence is crucial for ensuring efficient cleavage by the target enzyme while maintaining stability in the bloodstream. Modifications to the linker, such as incorporating hydrophilic components like PEG or polysarcosine, can further enhance the ADC's properties by mitigating aggregation and improving its pharmacokinetic profile, especially for hydrophobic payloads like camptothecins. mdpi.comnih.gov

| Linker Component | Function | Significance | Reference |

| MC (Maleimidocaproyl) | Stable attachment to antibody | Ensures conjugate integrity in circulation | nih.gov |

| GGFG (Tetrapeptide) | Substrate for Cathepsin B | Enables tumor-specific cleavage and payload release | medchemexpress.comiris-biotech.de |

| Self-immolative spacer (e.g., PABC) | Spontaneous dissociation after cleavage | Facilitates release of the unmodified, active drug | iris-biotech.de |

Mechanisms of Cellular Resistance to Camptothecin Derivatives and Strategies for Overcoming Them

Intrinsic and Acquired Resistance Mechanisms

Resistance to camptothecin (B557342) and its derivatives is a complex process involving various cellular adaptations that limit the drug's effectiveness. These mechanisms can be broadly categorized into those that reduce the intracellular concentration of the drug, those that alter the drug's molecular target, and those that mitigate the cellular damage induced by the drug.

A primary mechanism of resistance involves the reduced accumulation of camptothecins within cancer cells. nih.govnih.gov This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that function as efflux pumps. nih.govinria.fryoutube.com These transporters actively expel a wide range of substrates, including many chemotherapeutic agents, from the cell, thereby lowering the intracellular drug concentration to sub-therapeutic levels. nih.govpreprints.org

Several members of the ABC transporter family have been implicated in camptothecin resistance, including:

P-glycoprotein (P-gp/ABCB1): One of the most well-characterized ABC transporters, P-gp can efflux various camptothecin analogues. preprints.orgnih.gov

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and MRP2 (ABCC2): These transporters also contribute to the efflux of camptothecins and their metabolites. preprints.orgnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is an efficient transporter of several camptothecin derivatives and is highly expressed in various cancers. nih.govnih.gov

The overexpression of these transporters can be an intrinsic feature of some tumors or can be acquired after exposure to chemotherapy. preprints.org The lipophilic nature of many camptothecin derivatives makes them susceptible substrates for these efflux pumps.

| Transporter | Gene Name | Role in Camptothecin Resistance | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Efflux of various camptothecin analogues. | preprints.orgnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Contributes to the efflux of camptothecins and their metabolites. | preprints.orgnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABCC2 | Contributes to the efflux of camptothecins and their metabolites. | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efficient transporter of several camptothecin derivatives. | nih.govnih.gov |

Since DNA topoisomerase I (Top1) is the sole molecular target of camptothecins, alterations in this enzyme are a direct mechanism of resistance. nih.govnih.govpnas.org These alterations can be quantitative or qualitative.

Reduced Top1 Expression: A decrease in the cellular levels of Top1 protein leads to a reduction in the number of drug targets, thereby diminishing the formation of the cytotoxic drug-Top1-DNA ternary complex. nih.govnih.gov This downregulation can occur through mechanisms like ubiquitin/26S proteasome-mediated degradation of Top1. nih.gov

Top1 Mutations: Point mutations in the TOP1 gene can alter the structure of the enzyme, leading to reduced drug binding or altered enzymatic activity. nih.govpnas.orgaacrjournals.orgnih.gov These mutations can decrease the affinity of the drug for the Top1-DNA complex or affect the equilibrium between the cleavage and religation steps of the Top1 catalytic cycle. nih.gov Several camptothecin-resistant mutations have been identified in different regions of the human Top1 enzyme. nih.govspandidos-publications.com For instance, mutations at specific amino acid residues can eliminate key contacts between the enzyme and the drug. nih.gov

| Mutation Location (Amino Acid Change) | Effect on Camptothecin Interaction | Reference |

|---|---|---|

| Gly365Ser, Gly717Arg, Gln421Arg | Confer high-level resistance to camptothecins. | spandidos-publications.com |

| E418K | Results in camptothecin resistance. | aacrjournals.org |

| Phe361Ser, Asn722Ser | Impact drug binding and confer resistance. | nih.gov |

The formation of the camptothecin-stabilized Top1-DNA cleavable complex is the primary cytotoxic lesion. iiarjournals.org Cellular resistance can arise from alterations in the downstream signaling pathways that are activated in response to this damage. nih.govnih.gov The cellular response to this complex can determine whether a cell undergoes apoptosis or survives by repairing the damage. iiarjournals.org

Cells have intricate DNA damage response (DDR) pathways that can be modulated to confer resistance. nih.govyoutube.com For example, deficiencies in certain components of the DDR, such as H2AX, can paradoxically lead to increased sensitivity to camptothecin. iiarjournals.org Conversely, the upregulation of survival pathways or the downregulation of pro-apoptotic pathways can contribute to resistance. The cell cycle context also plays a significant role; for instance, the response to camptothecin can differ between cells in the S-phase and G1-phase of the cell cycle. iiarjournals.org

The conversion of Top1-DNA single-strand breaks into lethal double-strand breaks (DSBs) during DNA replication is a key event in camptothecin-induced cell death. nih.gov Consequently, the cellular capacity to repair these DNA lesions is a critical determinant of sensitivity or resistance. nih.govnih.govyoutube.com

Homologous Recombination (HR): This is a major pathway for the repair of DSBs and is considered the primary mechanism for repairing Top1-mediated DNA damage. nih.gov Enhanced HR capacity can therefore contribute to camptothecin resistance.

Non-Homologous End Joining (NHEJ): Interestingly, the role of NHEJ in camptothecin resistance is more complex. Some studies suggest that NHEJ may not have a positive role in the repair of camptothecin-induced damage and that its absence can even confer resistance to the drug. nih.gov This suggests that NHEJ might be a cytotoxic pathway in the presence of camptothecin. nih.gov

Overcoming Resistance in Preclinical Models

Addressing the multifaceted nature of camptothecin resistance requires innovative strategies. The development of drug-linker conjugates like MC-GGFG-(7ethanol-10NH2-11F-Camptothecin) represents a promising approach to circumvent some of these resistance mechanisms.

One of the key advantages of conjugating a potent cytotoxic agent like a camptothecin derivative to a larger molecule, such as in an antibody-drug conjugate (ADC), is the potential to alter its cellular uptake and trafficking, thereby overcoming resistance mediated by efflux pumps. aacrjournals.orgcsmres.co.uk

Bypassing Efflux Pumps: Macromolecular drugs and nanoparticles are generally not substrates for ABC transporters due to their size and mechanism of cellular entry. aacrjournals.org ADCs, for instance, are internalized through receptor-mediated endocytosis, a process that is independent of the efflux pumps that expel small molecule drugs. csmres.co.uk This can lead to higher intracellular concentrations of the cytotoxic payload in resistant cells that overexpress these transporters.

Targeted Delivery: Conjugation strategies can enhance the delivery of the cytotoxic payload specifically to tumor cells. For example, in an ADC, the antibody component targets a specific antigen overexpressed on the cancer cell surface, leading to selective uptake. mdpi.com Other strategies include conjugation to polymers or lipids to create nanoparticles that can accumulate in tumors through the enhanced permeability and retention (EPR) effect. nih.gov

Controlled Release: The linker component of a conjugate, such as the protease-cleavable MC-GGFG linker in MC-GGFG-(7ethanol-10NH2-11F-Camptothecin), is designed to be stable in systemic circulation but to release the active drug intracellularly. glpbio.commedchemexpress.comimmunomart.com This controlled release can be triggered by the intracellular environment, such as the presence of specific enzymes (e.g., cathepsins in lysosomes) or a reducing environment (e.g., high glutathione (B108866) concentrations). nih.govresearchgate.net This ensures that the potent cytotoxic agent is liberated at its site of action, maximizing its efficacy while minimizing systemic exposure.

Preclinical studies with various camptothecin-polymer conjugates have demonstrated their ability to overcome resistance in tumor models that are refractory to treatment with conventional camptothecin derivatives. aacrjournals.orgaacrjournals.org These findings underscore the potential of advanced drug delivery systems, including conjugates like MC-GGFG-(7ethanol-10NH2-11F-Camptothecin), to circumvent key mechanisms of cellular resistance.

Combination Therapy Approaches in Preclinical Research

The emergence of resistance to ADC monotherapy in preclinical models has spurred the investigation of combination strategies to enhance anti-tumor activity and overcome resistance mechanisms. For ADCs carrying a camptothecin payload, such as the one in "MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin)", combination approaches are a promising avenue. The rationale behind these combinations is often to target different cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Preclinical studies involving other topoisomerase I inhibitor-based ADCs, such as trastuzumab deruxtecan (B607063) (T-DXd), have demonstrated the potential of combination therapies. nih.gov These studies provide a valuable blueprint for potential future investigations of ADCs containing "MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin)".

Common Combination Strategies:

With Chemotherapy: Combining ADCs with traditional chemotherapeutic agents is a well-explored strategy. nih.gov For instance, agents that induce DNA damage or interfere with cell cycle progression can synergize with topoisomerase I inhibitors. Taxanes, like paclitaxel, have been shown to enhance the efficacy of some ADCs. nih.gov The proposed mechanism involves the disruption of microtubule dynamics by taxanes, which can lead to cell cycle arrest in the G2/M phase, a phase where cells are particularly sensitive to topoisomerase I inhibitors.

With Targeted Therapies: Combining ADCs with other targeted agents, such as tyrosine kinase inhibitors (TKIs), can be effective. revvity.com For example, if a tumor develops resistance to an ADC by upregulating a specific survival pathway, a TKI targeting that pathway could resensitize the tumor to the ADC.

With Immunotherapy: The combination of ADCs with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) is an area of active research. nih.govmusechem.com The cytotoxic payload of the ADC can induce immunogenic cell death, releasing tumor antigens and creating a more immunologically "hot" tumor microenvironment. This can enhance the efficacy of immune checkpoint inhibitors, which work by unleashing the body's own immune system against the cancer.

Preclinical Research Findings for Camptothecin-Based ADCs (Illustrative)

Since specific data for "MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin)" is limited, the following table illustrates the type of preclinical data that would be generated to evaluate its efficacy in combination therapies, based on findings for similar ADCs.

| Combination Agent | Cancer Model | Key Findings | Potential Implication for MC-GGFG-(7-ethanol-10NH2-11F-Camptothecin) ADC |

| Paclitaxel | HER2-positive breast cancer xenograft | Synergistic tumor growth inhibition compared to either agent alone. nih.gov | Suggests potential for enhanced efficacy in solid tumors when combined with taxanes. |

| PARP Inhibitor | BRCA-mutated ovarian cancer cell lines | Increased DNA damage and apoptosis due to dual targeting of DNA repair pathways. | Indicates a rational combination strategy for tumors with specific DNA repair deficiencies. |

| Anti-PD-1 Antibody | Syngeneic mouse colon cancer model | Improved tumor control and increased infiltration of cytotoxic T lymphocytes into the tumor microenvironment. mdpi.com | Highlights the potential to augment anti-tumor immunity and overcome immune evasion. |

Mechanisms of Cellular Resistance to Camptothecin Derivatives

Resistance to camptothecin and its derivatives is a significant clinical challenge. Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of these drugs. nih.govrevvity.com Understanding these resistance mechanisms is crucial for developing strategies to overcome them.

Key Resistance Mechanisms:

Alterations in the Drug Target (Topoisomerase I):

Mutations: Mutations in the TOP1 gene can alter the structure of the topoisomerase I enzyme, reducing the binding affinity of the camptothecin derivative. drugbank.com This prevents the stabilization of the cleavable complex, rendering the drug ineffective.

Downregulation: Cancer cells can decrease the expression of topoisomerase I, thereby reducing the number of available targets for the drug.

Increased Drug Efflux:

Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), is a common mechanism of resistance. aacrjournals.org These transporters act as pumps that actively remove the cytotoxic payload from the cancer cell, preventing it from reaching its intracellular target.

Alterations in ADC Processing and Trafficking:

For an ADC to be effective, it must be internalized by the cancer cell and its payload released. Resistance can arise from impaired internalization of the ADC-antigen complex or defects in the lysosomal trafficking pathways that are necessary for the cleavage of the linker and release of the payload. revvity.comnih.gov

Activation of Alternative Survival Pathways:

Cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, to counteract the DNA damage induced by the camptothecin payload. nih.gov

Changes in the Tumor Microenvironment:

The tumor microenvironment can also contribute to drug resistance. For example, hypoxia (low oxygen levels) can alter cellular metabolism and reduce the sensitivity of cancer cells to certain drugs.

Strategies for Overcoming Resistance

The development of novel camptothecin analogues and innovative ADC design are key strategies to combat resistance. The modifications in the "7-ethanol-10NH2-11F-Camptothecin" payload may have been designed to circumvent some of these known resistance mechanisms. For example, structural modifications to the camptothecin core can sometimes reduce its recognition by ABC transporters. drugbank.com